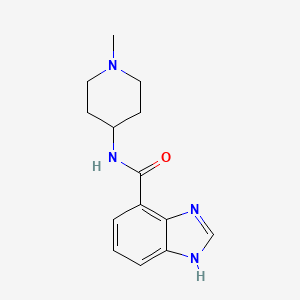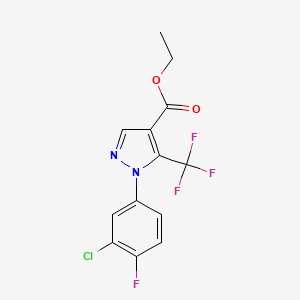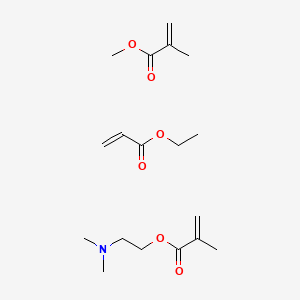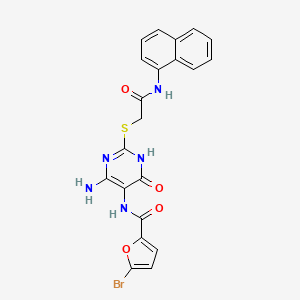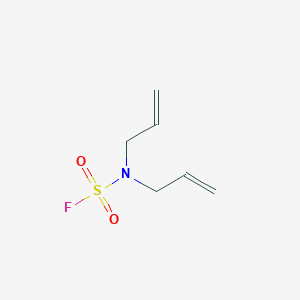
N,N-di-2-propen-1-yl-Sulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-di-2-propen-1-yl-Sulfamoyl fluoride is a chemical compound with the molecular formula C6H10FNO2S and a molecular weight of 179.21 g/mol . This compound is characterized by the presence of a sulfamoyl fluoride group attached to a di-2-propen-1-yl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di-2-propen-1-yl-Sulfamoyl fluoride typically involves the reaction of sulfamoyl chloride with di-2-propen-1-ylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-di-2-propen-1-yl-Sulfamoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N,N-di-2-propen-1-yl-Sulfamoyl azide, N,N-di-2-propen-1-yl-Sulfamoyl thiocyanate, and N,N-di-2-propen-1-yl-Sulfamoyl amines.
Oxidation and Reduction: Products include sulfonyl derivatives and sulfide derivatives.
Scientific Research Applications
N,N-di-2-propen-1-yl-Sulfamoyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl and sulfide derivatives.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with sulfamoyl groups.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-di-2-propen-1-yl-Sulfamoyl fluoride involves the interaction of the sulfamoyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- N,N-di-2-propen-1-yl-Sulfamoyl chloride
- N,N-di-2-propen-1-yl-Sulfamoyl bromide
- N,N-di-2-propen-1-yl-Sulfamoyl iodide
Comparison
N,N-di-2-propen-1-yl-Sulfamoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less reactive towards nucleophiles, making it more stable under certain conditions. This stability can be advantageous in specific applications where controlled reactivity is desired .
Properties
Molecular Formula |
C6H10FNO2S |
|---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
N,N-bis(prop-2-enyl)sulfamoyl fluoride |
InChI |
InChI=1S/C6H10FNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 |
InChI Key |
YOWMMNJZTACASQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


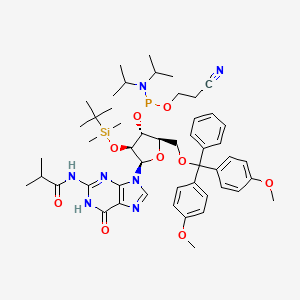
![2-[2-ethoxy-4-(hydroxymethyl)-6-iodophenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B14121723.png)
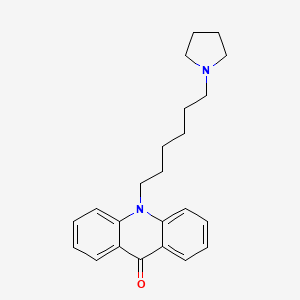
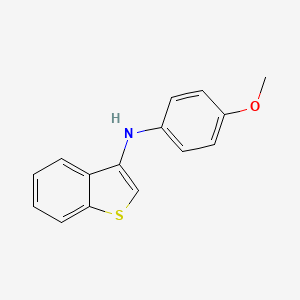
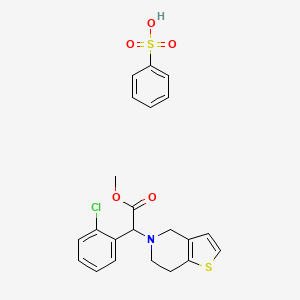
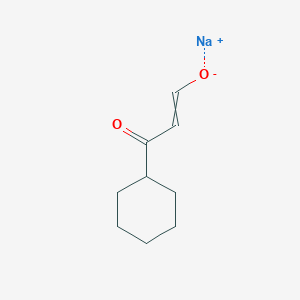
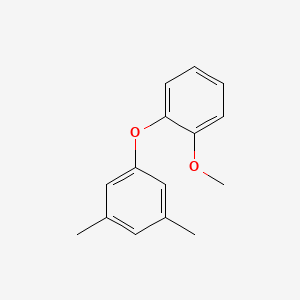
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B14121759.png)
![8-(3-Nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14121764.png)
![9-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14121778.png)
